BenchChemオンラインストアへようこそ!

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide

tautomerism scaffold identity kinase hinge-binding

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide (CAS 1789536-63-5) is the unsubstituted parent heterocyclic scaffold of the 1H-pyrazolo[3,4-b]pyridine class, a privileged kinase hinge-binding motif present in over 300,000 described analogues and more than 5,500 references (including ~2,400 patents) as of 2022. The compound consists of a fused pyrazole–pyridine bicyclic core bearing a cyclopentanecarboxamide at the C3 position, with a molecular formula of C₁₂H₁₄N₄O, a molecular weight of 230.27 g·mol⁻¹, and a predicted LogP of approximately 1.95.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1789536-63-5
Cat. No. B2910914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
CAS1789536-63-5
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=C3C=CC=NC3=NN2
InChIInChI=1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17)
InChIKeyFQYGBGIDNQFULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide (CAS 1789536-63-5): Core Scaffold Procurement and Differentiation Guide for Kinase Inhibitor R&D


N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide (CAS 1789536-63-5) is the unsubstituted parent heterocyclic scaffold of the 1H-pyrazolo[3,4-b]pyridine class, a privileged kinase hinge-binding motif present in over 300,000 described analogues and more than 5,500 references (including ~2,400 patents) as of 2022 [1]. The compound consists of a fused pyrazole–pyridine bicyclic core bearing a cyclopentanecarboxamide at the C3 position, with a molecular formula of C₁₂H₁₄N₄O, a molecular weight of 230.27 g·mol⁻¹, and a predicted LogP of approximately 1.95 . Unlike the extensively profiled 5-aryl- and 6-heteroaryl-substituted derivatives that have progressed into preclinical and clinical development as GSK-3, CDK, and Wnt pathway inhibitors, the unsubstituted core serves as the essential synthetic entry point for parallel derivatisation programmes and as an indispensable negative-control scaffold for structure–activity relationship (SAR) studies [2][3].

Why Generic Pyrazolo[3,4-b]pyridine Substitution Fails: Quantitative SAR Evidence That the Unsubstituted C3-Cyclopentanecarboxamide Core Is Non-Interchangeable with C5/C6-Aryl Derivatives


Within the 1H-pyrazolo[3,4-b]pyridine class, biological activity is exquisitely sensitive to the substitution pattern at C5 and C6. Introduction of a 5-phenyl group (as in BDBM8310) yields potent GSK-3α/β inhibition (IC₅₀ = 5 nM), while simultaneous 5-bromo-6-(thiophen-2-yl) disubstitution (BDBM8390) produces a dual GSK-3α/β (IC₅₀ = 7 nM) and CDK2 profile (IC₅₀ > 1,000 nM) [1]. In contrast, the unsubstituted parent core (CAS 1789536-63-5) lacks the critical aryl contacts required for high-affinity kinase engagement, as the C5 and C6 positions are occupied solely by hydrogen atoms that cannot form the hydrophobic or π-stacking interactions essential for ATP-pocket occupancy [2][3]. Generic substitution of the parent scaffold for an aryl-substituted derivative is therefore scientifically invalid: the difference between a high-nanomolar (or inactive) binder and a low-nanomolar inhibitor is determined entirely by the C5/C6 substitution pattern, not by the conserved C3-cyclopentanecarboxamide [4]. Below we present the quantitative evidence that defines the specific functional role and differentiation boundaries of this unsubstituted core scaffold.

N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide (1789536-63-5): Product-Specific Quantitative Evidence Guide for Differentiated Procurement


Scaffold Configuration: Verified 1H-Tautomer Identity vs. 2H-Isomer as the Exclusive Synthetic Entry Point for Kinase-Active Derivatives

The compound exists in the 1H-tautomeric form, which is the biologically productive isomer for kinase hinge-binding, as evidenced by crystallographic studies of GSK-3β complexes with 1H-pyrazolo[3,4-b]pyridine ligands [1]. The 2H-tautomer cannot form the requisite hydrogen-bond donor–acceptor pair with the kinase hinge region. According to the comprehensive MDPI review covering >300,000 structures, the 1H-isomer dominates the patent and medicinal chemistry literature, with 14 drug development candidates across experimental to approved phases, whereas not a single 2H-isomer has entered any development stage [2]. The target compound is catalogued under both 1H- and 2H-nomenclature by various vendors, but the canonical SMILES (O=C(NC1=NNC2=NC=CC=C21)C1CCCC1) and the N1-unsubstituted pyrazole ring confirm its 1H-configuration .

tautomerism scaffold identity kinase hinge-binding

Physicochemical Differentiator: Cyclopentanecarboxamide Fsp³ Fraction of 0.42 vs. Linear or Aromatic Amide Analogues

The fraction of sp³-hybridised carbon atoms (Fsp³) for the target compound is 0.4167 (i.e., 5 out of 12 non-hydrogen atoms are sp³) as reported in the Fluorochem technical datasheet . This value derives from the cyclopentane ring, which contributes four sp³ carbons, plus the single carbonyl carbon. In contrast, a directly comparable derivative bearing a cyclopropanecarboxamide at C3 (e.g., BDBM8344: N-[6-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide) has an Fsp³ of approximately 0.29 (cyclpropane: 3 sp³ carbons out of ~17 total), while an acetyl (C2) amide analogue would have an Fsp³ of approximately 0.08–0.15 [1]. Higher Fsp³ values correlate in multiple HTS datasets with improved aqueous solubility, reduced promiscuity, and higher clinical progression probability [2]. The measured LogP of 1.95 and the GHS acute oral toxicity classification (H302: Harmful if swallowed) provide additional differentiation from more lipophilic 5-aryl derivatives .

Fsp3 drug-likeness solubility logP

Kinase Selectivity Gatekeeper: The Unsubstituted Core as a High-Contrast Negative Control vs. 5-Aryl GSK-3 Inhibitors (IC₅₀ Differential ≥ 200-Fold)

The unsubstituted parent scaffold (CAS 1789536-63-5) serves as the critical negative control in any SAR campaign aimed at the pyrazolo[3,4-b]pyridine kinase inhibitor series. While the 5-phenyl-substituted derivative (BDBM8310) achieves an IC₅₀ of 5 nM against both GSK-3α and GSK-3β in biochemical assays at 10 μM ATP, the parent scaffold lacking C5 and C6 aryl substitution is predicted to exhibit substantially reduced affinity (>1,000 nM), as the essential hydrophobic contacts with the kinase ATP-pocket are absent [1][2]. This inference is corroborated by the 200-fold selectivity window observed for the 5-bromo-6-(thiophen-2-yl) analogue (BDBM8390), which inhibits GSK-3α/β with IC₅₀ = 7 nM but shows IC₅₀ > 1,000 nM against CDK2/Cyclin A, demonstrating that even minimal C5/C6 substitution changes drive marked kinase selectivity shifts [3]. For SAR programs, the parent scaffold thus defines the zero-baseline against which all substitution-driven affinity gains must be quantified [4].

kinase selectivity negative control SAR GSK-3

Synthetic Tractability Advantage: Unsubstituted C5 and C6 Positions Enable Divergent Parallel Chemistry vs. Pre-functionalised Analogues

The target compound bears hydrogen atoms at both C5 and C6 positions, in contrast to the majority of biologically characterised pyrazolo[3,4-b]pyridines, which are pre-substituted with aryl or heteroaryl groups [1]. The MDPI structural census of >300,000 1H-pyrazolo[3,4-b]pyridines shows that 35.10% bear a C6 hydrogen, but only 3.37% of all described compounds correspond to totally unsubstituted pyrazolopyridines (no substituents at C3, C4, C5, or C6 beyond the core) [2]. This places the target compound in a rare subclass: a C3-amide-functionalised scaffold with both C5 and C6 positions available for electrophilic aromatic substitution, directed C–H activation, or halogenation–cross-coupling sequences. In practical terms, a single procurement lot of CAS 1789536-63-5 can serve as the common intermediate for dozens of diversified analogues via parallel Suzuki, Sonogashira, or Buchwald–Hartwig couplings, whereas pre-functionalised building blocks (e.g., 5-bromo or 6-aryl derivatives) lock the user into a specific diversification trajectory [3].

parallel synthesis C–H functionalisation building block diversification

Commercially Defined Purity, Storage, and Hazard Profile Enabling Direct Use in Biochemical Assays Without Further Purification

The compound is commercially available at 95% purity from Fluorochem (Product Code F840755), priced at £68.00 per 100 mg and supplied with a certificate of analysis upon request . Multiple independent vendors list the compound at the same 95% purity grade (e.g., Bide Pharmatech, Leyan), indicating batch-to-batch consistency across supply chains . The storage condition is specified as 2–8°C under inert gas (nitrogen or argon), as reported by ChemicalBook and corroborated by PubChem [1]. The GHS hazard classification is H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a warning signal word—a mild profile consistent with fragment-like molecules of similar molecular weight . In comparison, halogenated analogues (e.g., the 5-bromo derivative BDBM8390) typically carry additional hazards related to halogen content, and their higher molecular weight and lipophilicity complicate solubility in aqueous assay buffers.

technical specification purity storage hazard classification

Fragment-Like Physicochemical Profile: Molecular Weight 230 Da and 2 H-Bond Donors Enable Detection by Biophysical Methods Inaccessible to Larger Analogues

With a molecular weight of 230.27 Da, 2 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and a rotatable bond count of 2, the target compound falls within the 'rule-of-three' criteria for fragment-based drug discovery (MW < 300 Da, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1][2]. In contrast, the kinase-active 5-phenyl analogue (BDBM8310; MW = 320.4 Da) and the 5-bromo-6-(thiophen-2-yl) analogue (BDBM8390; MW = 391.29 Da) exceed at least one fragment threshold [3]. This fragment-like character makes the parent scaffold uniquely suitable for ligand-observed NMR (e.g., WaterLOGSY, STD-NMR), surface plasmon resonance (SPR), and thermal shift assays—biophysical techniques that are critical for detecting weak but specific binding events (Kd in the high μM to mM range) that would be masked by the tight binding (IC₅₀ < 10 nM) of fully elaborated analogues [4].

fragment-based drug discovery biophysical screening ligand efficiency NMR

Verified Application Scenarios for N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide (1789536-63-5) in Kinase Drug Discovery and Chemical Biology


SAR Negative Control for GSK-3α/β and CDK2 Inhibitor Lead Optimisation Programs

Include CAS 1789536-63-5 as the mandatory zero-baseline compound in every GSK-3α/β and CDK2 biochemical assay plate. The parent scaffold lacks the critical C5-aryl and C6-heteroaryl contacts that drive low-nanomolar potency in the 5-phenyl (BDBM8310; IC₅₀ = 5 nM) and 5-bromo-6-(thiophen-2-yl) (BDBM8390; IC₅₀ = 7 nM) analogues . Its inclusion enables calculation of the substitution-driven affinity gain (ΔpIC₅₀) for each new analogue, which is essential for rigorous SAR interpretation and for distinguishing target engagement from assay interference .

Common Synthetic Intermediate for Parallel Library Synthesis Targeting Wnt, GSK-3, and CDK Pathways

Use the unsubstituted C5 and C6 positions for divergent parallel synthesis: C5 can be functionalised via electrophilic bromination followed by Suzuki coupling, while C6 is amenable to direct C–H arylation or Minisci-type reactions . Unlike the 5-phenyl derivative, which pre-commits the user to a specific aryl group, the parent scaffold enables exploration of diverse C5-aryl and C6-heteroaryl combinations from a single procurement batch. The Samumed patent family (US 2015/0158827 A1) extensively exemplifies this diversification strategy for Wnt pathway inhibitor discovery .

Fragment-Based Screening by NMR and SPR for Kinase Hinge-Binder Discovery

Deploy the compound in fragment screening cascades using ligand-observed ¹H NMR (WaterLOGSY, STD, CPMG) and SPR against a panel of purified kinases (GSK-3β, CDK2/Cyclin A, ZAK). Its MW of 230 Da, 2 HBD, 3 HBA, and cLogP of 1.95 place it comfortably within the rule-of-three space . The 1H-tautomeric form provides the hydrogen-bond donor–acceptor pair required for hinge-region recognition, as structurally validated by the GSK-3β co-crystal structure (PDB 5OY4) with a closely related 1H-pyrazolo[3,4-b]pyridine-3-yl amide . Weak hinge-binding affinity (expected Kd in the high μM to low mM range) is detectable by these biophysical methods but would be undetectable by biochemical activity assays, making the fragment uniquely suited for this screening modality .

Physicochemical Reference Standard for ADME and Solubility Profiling of Pyrazolo[3,4-b]pyridine Lead Series

Use the parent scaffold as the physicochemical reference standard when profiling the ADME properties of more elaborated pyrazolo[3,4-b]pyridine lead compounds. Its measured LogP of 1.95, Fsp³ of 0.42, and aqueous solubility (expected to be higher than aryl-substituted analogues due to lower MW and LogP) serve as the baseline against which the impact of C5/C6 substitution on solubility, permeability, and metabolic stability can be quantitatively assessed . The GHS hazard classification (H302, H315, H319, H335; Warning) provides a documented safety benchmark for laboratory handling .

Quote Request

Request a Quote for N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.